2-Chloro-4-fluoro-6-methylaniline
Description
Contextualization within Halogenated Aniline (B41778) Chemistry Research
Halogenated anilines are a significant class of compounds in organic chemistry, serving as versatile building blocks for pharmaceuticals, agrochemicals, dyes, and polymers. tandfonline.comyufenggp.com The presence of halogen atoms on the aniline ring profoundly influences the compound's acidity, basicity, and reactivity. The carbon-halogen bond can serve as a handle for further functionalization, particularly through cross-coupling reactions, while also modulating the nucleophilicity of the amino group and directing electrophilic substitution. suniv.ac.in
Research into halogenated anilines also extends to environmental science, where they are studied as potential disinfection byproducts in water treatment processes. nih.gov The study of compounds like 2-Chloro-4-fluoro-6-methylaniline, which contains multiple halogen substituents, is crucial for understanding the formation and behavior of complex, large-molecule byproducts in environmental systems. nih.gov Furthermore, halogenated aniline derivatives have been synthesized and evaluated for specialized applications such as corrosion inhibition. researchgate.net
Historical Evolution of Research on Substituted Anilines
The journey of substituted anilines began with the parent compound, aniline. Its industrial production, initially for the burgeoning synthetic dye industry, has evolved significantly since the mid-19th century. tandfonline.com The primary industrial method involves the hydrogenation of nitrobenzene, a process that has been continuously optimized for efficiency and safety. tandfonline.comresearchgate.net
The development of methods to functionalize the aniline core has been a central theme in organic synthesis. wisdomlib.org Early methods relied on classical electrophilic substitution reactions, such as nitration followed by reduction, which are often limited by regioselectivity issues. researchgate.net The advent of modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, has revolutionized the synthesis of complex aniline derivatives, allowing for precise control over the substitution pattern. mdpi.com Research has also focused on developing more environmentally friendly, one-pot synthetic processes to produce anilines, aiming to improve atom economy and reduce hazardous waste. tandfonline.comtandfonline.comresearchgate.net
Current State-of-the-Art in Academic Investigations of this compound
Specific academic research focusing exclusively on this compound is limited. Its existence is primarily documented in chemical supplier catalogs, and it is identified by its CAS number, 332903-47-6. biosynth.combldpharm.com However, a detailed understanding of its chemical character can be inferred from the extensive research on its structural analogues.
The reactivity of this compound is governed by the interplay of its three substituents. The ortho-chloro and ortho-methyl groups provide significant steric hindrance around the amino group. This steric crowding can influence its participation in reactions that involve the nitrogen atom. The chlorine and fluorine atoms are electron-withdrawing groups, which decrease the basicity of the aniline nitrogen and deactivate the aromatic ring towards electrophilic substitution. Conversely, the methyl group is weakly electron-donating.
Investigations into related compounds provide valuable insights. For instance, studies on 2-chloro-6-methylaniline (B140736) highlight its utility as an intermediate in the synthesis of agrochemicals, such as the herbicide metazachlor, and pharmaceuticals, including the kinase inhibitor dasatinib. pmarketresearch.comguidechem.com Synthetic routes to 2-chloro-6-methylaniline have been developed via methods like ortholithiation and multi-step diazotization-reduction sequences. guidechem.comgoogle.comacs.org Spectroscopic analyses (IR, Raman, NMR) of related compounds like 2-chloro-6-methylaniline and 2-chloro-4-methylaniline (B104755) have been thoroughly conducted, providing a foundation for the characterization of the title compound. nih.govresearchgate.net
Table 2: Comparison of Related Aniline Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Research Areas |
|---|---|---|---|---|
| 2-Chloro-6-methylaniline | 87-63-8 | C₇H₈ClN | 141.60 | Intermediate for herbicides (metazachlor) and pharmaceuticals (dasatinib). pmarketresearch.comguidechem.com |
| 2-Chloro-4-fluoroaniline (B1295073) | 2106-02-7 | C₆H₅ClFN | 145.56 | Building block in pharmaceutical and agrochemical synthesis. chemicalbook.comnih.gov |
| 2-Chloro-4-methylaniline | 615-65-6 | C₇H₈ClN | 141.60 | Intermediate for HIV-1 reverse transcriptase inhibitors; environmental analysis. sigmaaldrich.com |
| 2-Bromo-4-fluoro-6-methylaniline | 202865-77-8 | C₇H₇BrFN | 204.04 | Synthetic building block. sigmaaldrich.com |
Emerging Research Frontiers for this compound Derivatives
While direct research on derivatives of this compound is not yet prevalent, emerging trends in medicinal and materials chemistry point to clear future directions. The strategic use of halogenation, particularly fluorination, is a powerful tool in drug discovery to modulate properties like metabolic stability, binding affinity, and bioavailability.
One of the most significant frontiers is the use of substituted anilines as bioisosteres—replacements for other chemical groups to overcome undesirable properties like toxicity or poor metabolic profiles. acs.orgcresset-group.com The aniline motif is common in pharmaceuticals, but can be susceptible to metabolic oxidation. Replacing a standard aniline with a sterically hindered and electronically modified one, such as a derivative of this compound, could be a strategy to design more robust drug candidates. acs.org
The development of novel bioactive compounds remains a key driver of research. Substituted anilines are core components of many agrochemicals and pharmaceuticals. yufenggp.compmarketresearch.comagropages.com Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including as herbicides, fungicides, or as scaffolds for new therapeutic agents targeting cancer or infectious diseases. mdpi.com The field of synthetic methodology also continues to advance, with ongoing efforts to create more efficient, selective, and sustainable routes to highly functionalized molecules like polysubstituted anilines. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTNCEGFKZZXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607048 | |
| Record name | 2-Chloro-4-fluoro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332903-47-6 | |
| Record name | 2-Chloro-4-fluoro-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of 2 Chloro 4 Fluoro 6 Methylaniline
Advanced Synthetic Routes and Optimization
The synthesis of 2-Chloro-4-fluoro-6-methylaniline, a polysubstituted aniline (B41778), presents unique challenges due to the need for precise control over the placement of four different substituents on the benzene (B151609) ring. Various advanced synthetic methodologies have been developed to address these challenges, aiming for high efficiency, regioselectivity, and adherence to green chemistry principles.
Regioselective Synthesis Strategies and Challenges
The inherent directing effects of the amino, chloro, fluoro, and methyl groups on an aromatic ring make the regioselective synthesis of this compound a complex task. The activating and ortho-, para-directing amino group often requires protection to prevent unwanted side reactions and to control its directing influence. msu.edu Conversely, the meta-directing nature of a nitro group can be exploited in some synthetic routes before its reduction to an amine.
Challenges in regioselective synthesis include:
Controlling Isomer Formation: The combination of different directing groups can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.
Steric Hindrance: The presence of a substituent at the 2-position (ortho to the amino group) can sterically hinder further substitution at the 6-position.
Multi-step Reactions: Achieving the desired substitution pattern often necessitates a multi-step synthesis, which can be inefficient and costly. google.com
A common strategy involves the functionalization of a pre-substituted aniline or toluene (B28343) derivative. For instance, starting with a compound like 3-chloro-4-methylaniline, a diazotization reaction followed by treatment with a fluoride (B91410) source can introduce the fluorine atom. chemicalbook.com Subsequent reactions would then be required to introduce the chloro and methyl groups at the correct positions. Another approach is the C-H azidation of anilines, which has been developed as a catalytic system for regioselective functionalization. nih.gov
Ortholithiation-Based Synthesis Approaches and Mechanism Elucidation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org
For the synthesis of compounds like this compound, the amino group, often after conversion to a more effective DMG like a carbamate (B1207046) or an amide, can direct lithiation to the 2- and 6-positions. organic-chemistry.org For example, a practical synthesis of 2-chloro-6-methylaniline (B140736) has been developed based on an ortholithiation strategy. acs.orgchemchart.com
Mechanism of Ortholithiation:
Coordination: The heteroatom of the DMG (e.g., oxygen or nitrogen) coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium). wikipedia.org
Deprotonation: This coordination increases the acidity of the ortho-protons, facilitating their removal by the strong base to form an aryllithium intermediate. wikipedia.org
Electrophilic Quench: The aryllithium intermediate reacts with an electrophile (e.g., a chlorinating agent) to introduce the desired substituent at the ortho position. wikipedia.org
A transient urea (B33335) can also be used to facilitate a double lithiation process, acting as a synthetic equivalent for a 2-lithio-phenylisocyanate and enabling efficient ortho-metalation of aniline derivatives. organic-chemistry.org
One-Pot Reaction Pathways for Enhanced Efficiency
A one-pot method for preparing 2-chloro-6-methylaniline has been reported, starting from 3-chloro-5-methyl-4-nitroaniline. google.com This process involves a diazotization reaction to remove the amino group, followed by reduction of the nitro group using iron powder in a one-pot fashion. google.com This approach simplifies the synthetic route and avoids the use of hazardous reagents like tert-butyl lithium. google.com Similarly, a one-pot method for converting phenylisocyanate into ortho-functionalized aniline derivatives has been developed. organic-chemistry.org
| Starting Material | Reagents | Key Transformations | Product | Efficiency | Reference |
| 3-Chloro-5-methyl-4-nitroaniline | 1. H₂SO₄, NaNO₂ 2. H₃PO₂ 3. Fe, H₂O | Diazotization, Reduction of diazonium salt, Reduction of nitro group | 2-Chloro-6-methylaniline | High Yield (>80%) | google.com |
| Phenylisocyanate | 1. Hindered N,N-dialkylamine 2. n-BuLi 3. Electrophile | In situ urea formation, Ortho-metalation, Electrophilic quench | Ortho-functionalized aniline derivatives | High Yields | organic-chemistry.org |
Catalytic Methods in this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of synthesizing substituted anilines, various catalytic systems have been explored.
Lewis Acid Catalysis: Lewis acids like magnesium sulfate (B86663) can catalyze the acetylation of anilines, a common protecting group strategy, in a green and efficient manner. ijtsrd.com
Transition Metal Catalysis: Transition metal catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds, which can be applied to build the substituted aniline scaffold. For instance, iridium-catalyzed C-H borylation of anilines can achieve high ortho-selectivity. msu.edu
Copper Catalysis: Copper salts have been used to catalyze the regioselective C-H azidation of anilines. nih.gov
The development of catalytic methods that can directly and selectively functionalize the C-H bonds of an aniline precursor is a major area of research, as it can significantly shorten synthetic routes. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being incorporated into the design of synthetic routes to minimize environmental impact. chemrxiv.orgchemrxiv.org This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. acs.org
In the synthesis of substituted anilines, green chemistry approaches include:
Use of Water as a Solvent: A one-pot synthesis of 2-chloro-6-methylaniline has been developed using water as the solvent, which is a significant improvement over traditional organic solvents. google.com
Catalytic Reactions: As mentioned previously, catalytic methods are inherently greener as they reduce the amount of reagents needed. ijtsrd.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. One-pot syntheses often have higher atom economy than multi-step processes. google.com
Alternative Reagents: Replacing hazardous reagents like acetic anhydride (B1165640) with greener alternatives like acetic acid in the presence of a catalyst for acetylation is an example of applying green chemistry principles. acs.org
Transformation Reactions of the Aniline Moiety
The aniline moiety in this compound is a versatile functional group that can undergo a variety of transformation reactions. The primary amino group can act as a nucleophile and a directing group in electrophilic aromatic substitution.
Common transformations of the aniline moiety include:
Acylation: The amino group can be readily acylated to form amides. This is often done to protect the amino group during subsequent reactions or to modify the electronic properties of the molecule. For example, reaction with oxalyl chloride can form an amide bond. google.com
Diazotization: The amino group can be converted to a diazonium salt by reaction with nitrous acid. The diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents, including halogens, hydroxyl, and cyano groups. This is a key step in the Sandmeyer reaction.
Alkylation: The amino group can be alkylated to form secondary or tertiary amines.
Cyclization Reactions: The aniline moiety can participate in cyclization reactions to form heterocyclic compounds. For example, it can be a key building block in the synthesis of quinazolines and benzimidazoles. nih.govnih.gov
Oxidation: The amino group can be oxidized, though this can sometimes lead to complex mixtures of products.
The presence of the chloro, fluoro, and methyl substituents on the ring will influence the reactivity of the aniline moiety in these transformations. For example, the electron-withdrawing chloro and fluoro groups will decrease the nucleophilicity of the amino group, while the electron-donating methyl group will increase it.
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Acyl chloride, Anhydride | Amide |
| Diazotization | Nitrous acid (NaNO₂, HCl) | Diazonium salt |
| N-Alkylation | Alkyl halide | Secondary/Tertiary amine |
| Cyclization | Diketone, etc. | Heterocycle (e.g., quinoline) |
Reductive Amination Reactions and Applications
Reductive amination is a key method for synthesizing amines from carbonyl compounds. In the context of this compound, this reaction is typically employed to introduce the aniline functional group. A common precursor is 2-chloro-4-fluoro-6-methylbenzaldehyde. The general mechanism involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849), to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organic-chemistry.orgorganic-chemistry.org
Various reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common reagents include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org Recent advancements have introduced more efficient and milder conditions. For instance, amorphous cobalt particles generated in situ from CoCl2 and NaBH4 have been shown to effectively catalyze the reductive amination of aldehydes with aqueous ammonia and H2 gas under mild conditions (80 °C, 1–10 bar H2), offering high selectivity. organic-chemistry.org
The applications of reductive amination in this context are primarily in the synthesis of the title compound and its derivatives, which serve as crucial intermediates in the production of pharmaceuticals and agrochemicals.
Diazotization and Subsequent Transformations
The amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide range of chemical transformations. Diazotization is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. wikipedia.orgnih.govgoogle.com
Once formed, the diazonium salt can undergo various substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, where the diazonium group is replaced by a variety of substituents. wikipedia.orgnih.gov These transformations are invaluable for introducing functional groups that are otherwise difficult to install directly onto the aromatic ring.
Key transformations of the diazonium salt include:
Halogenation: Treatment with copper(I) halides (CuCl, CuBr) allows for the introduction of chloro and bromo substituents. nih.gov
Cyanation: The use of copper(I) cyanide (CuCN) yields the corresponding benzonitrile. wikipedia.org
Hydroxylation: Reaction with water, often in the presence of a copper catalyst like Cu2O, leads to the formation of a phenol. wikipedia.org
A patent describes a process for preparing 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline, which involves a diazotization reaction to remove an amino group, followed by reduction. google.com This highlights the industrial relevance of diazotization in synthesizing substituted anilines.
Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halide). qorganica.esmasterorganicchemistry.com
In this compound, the aromatic ring is substituted with both electron-donating (amino and methyl) and electron-withdrawing (chloro and fluoro) groups. The reactivity of the ring towards nucleophilic substitution is influenced by the interplay of these substituents. The fluorine atom is generally a better leaving group than the chlorine atom in SNAr reactions. acs.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. qorganica.es
The regioselectivity of SNAr reactions on polysubstituted aromatic rings can be complex and is influenced by both electronic and steric factors. wuxiapptec.com For instance, in related fluoroarenes, the substitution of the fluorine atom is a common pathway. acs.org
Electrophilic Aromatic Substitution Reactions: Reactivity and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. libretexts.orgmasterorganicchemistry.comyoutube.com The reactivity and regioselectivity of EAS on this compound are dictated by the directing effects of the existing substituents: the amino, chloro, fluoro, and methyl groups.
Amino group (-NH2): A powerful activating and ortho-, para-directing group.
Methyl group (-CH3): An activating and ortho-, para-directing group.
Chloro (-Cl) and Fluoro (-F) groups: Deactivating but ortho-, para-directing groups.
The combined effect of these substituents makes the aromatic ring of this compound highly activated towards electrophiles. The positions for electrophilic attack are determined by the synergistic or antagonistic effects of these groups. The strong activating and directing effect of the amino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent methyl and chloro groups will also play a significant role in determining the final product distribution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. libretexts.org
Acetylation Reactions and Acyl Group Transformations
The amino group of this compound can be readily acetylated to form the corresponding acetamide (B32628). This reaction is often performed to protect the amino group during subsequent reactions or to synthesize new bioactive molecules. Acetylation is typically achieved using acetylating agents like acetyl chloride or acetic anhydride, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. chemicalbook.comgoogle.com
For example, the synthesis of 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide involves the reaction of 4-fluoro-2-methylaniline (B1329321) with chloroacetyl chloride. chemicalbook.com Similarly, the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is achieved by reacting 4-fluoro-3-nitroaniline (B182485) with 2-chloroacetyl chloride in the presence of triethylamine. scielo.br
The resulting acyl group can undergo further transformations. For instance, the amide can be hydrolyzed back to the aniline under acidic or basic conditions.
Halogen and Methyl Group Functionalization
Selective Halogenation and Dehalogenation Studies
Selective halogenation of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution, as discussed previously. The regioselectivity is governed by the directing effects of the existing substituents. For instance, bromination of a similar compound, 4-fluoroaniline, can be achieved using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide to produce 2-bromo-4-fluoroacetanilide after an acetylation step. google.com
Dehalogenation, the removal of a halogen atom, can be accomplished through various methods, including catalytic hydrogenation or reduction with specific reagents. For example, a patent describes the dehalogenation of a dichloropyrimidine derivative by hydrogenation to verify the structure of a product from an SNAr reaction. While not directly on the title compound, this illustrates a relevant technique.
The selective functionalization of the methyl group is less common but can be achieved under specific conditions, such as free-radical halogenation. However, reactions involving the aromatic ring are generally more prevalent.
Reactions at the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group on the this compound ring is a potential site for further functionalization, primarily through oxidation and halogenation reactions. However, the reactivity of this methyl group is influenced by the electronic environment of the substituted aniline ring.
Oxidation:
The oxidation of the methyl group of substituted anilines to a carboxylic acid or an aldehyde is a challenging transformation. The amino group is highly susceptible to oxidation, which can lead to the formation of complex products, including polymeric materials. The oxidation of anilines with periodate, for example, has been shown to result in the formation of dianilino p-benzoquinoneimine derivatives. niscpr.res.in The initial site of attack, whether at the nitrogen of the amino group or the methyl group, is a critical factor. For the oxidation of the methyl group to be favored, protection of the amino group is often a necessary prerequisite. This can be achieved by acylation, for example, to form an acetanilide, which deactivates the ring and the amino group towards oxidation, potentially allowing for selective oxidation of the methyl group.
| Reaction Type | Reagent | Potential Products | Remarks |
| Oxidation | KMnO4, K2Cr2O7 | Carboxylic acid, Aldehyde, Complex polymers | Competitive oxidation of the amino group and aromatic ring is likely. Protection of the amino group is recommended. |
Halogenation:
| Reaction Type | Reagent | Potential Products | Remarks |
| Halogenation | NBS, NCS with initiator | Benzyl halide | Competing electrophilic aromatic halogenation is a significant side reaction. Protection of the amino group can enhance selectivity. |
Impact of Substituents on Reaction Kinetics and Thermodynamics
The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents: the chloro, fluoro, methyl, and amino groups. These groups modulate the electron density of the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom, thereby affecting the kinetics and thermodynamics of its reactions.
The amino group (-NH2) is a powerful electron-donating group through resonance and is strongly activating. It increases the electron density at the ortho and para positions, making the molecule more susceptible to electrophilic attack. byjus.com
The methyl group (-CH3) is also an electron-donating group, primarily through an inductive effect, and is weakly activating.
In terms of thermodynamics, the stability of reaction intermediates and products is also affected by the substituents. For example, in electrophilic substitution, the formation of the arenium ion intermediate is stabilized by the electron-donating amino and methyl groups, but destabilized by the electron-withdrawing halogens.
The steric bulk of the ortho-substituents (chloro and methyl) can also play a role in reaction kinetics by hindering the approach of reagents to the amino group or the adjacent positions on the ring. rsc.org
| Substituent | Electronic Effect | Impact on Reactivity |
| -NH2 (Amino) | Strong electron-donating (resonance), Activating | Increases nucleophilicity, directs ortho/para |
| -CH3 (Methyl) | Weak electron-donating (inductive), Activating | Weakly increases nucleophilicity |
| -Cl (Chloro) | Electron-withdrawing (inductive), Weakly deactivating | Decreases nucleophilicity |
| -F (Fluoro) | Strong electron-withdrawing (inductive), Weakly deactivating | Decreases nucleophilicity |
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of a molecule are highly sensitive to its geometry and the nature of its constituent atoms. For aniline (B41778) derivatives, the positions of the N-H, C-N, C-X (where X is a halogen), and C-CH₃ vibrational bands, as well as the aromatic ring modes, are of particular interest.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. For a molecule like 2-Chloro-4-fluoro-6-methylaniline, a hypothetical FT-IR spectrum would be analyzed by assigning observed absorption bands to specific molecular vibrations.
Studies on related compounds such as 2-chloro-4-methylaniline (B104755) and 2-chloro-6-methylaniline (B140736) have been conducted, providing a basis for potential assignments. nih.govchemicalbook.com For instance, the N-H stretching vibrations of the amino group are typically observed in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methyl group are found just below 3000 cm⁻¹. The C-Cl stretching vibration is generally located in the 550-850 cm⁻¹ range, and the C-F stretch appears at higher wavenumbers, typically between 1000 and 1400 cm⁻¹. chemicalbook.comchemicalbook.com
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis
FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C-C stretching modes within the benzene (B151609) ring.
In a complete vibrational analysis of this compound, the FT-Raman spectrum would be recorded and compared with the FT-IR data. For similar anilines, the symmetric N-H stretching mode, which is often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. nih.govchemicalbook.com The ring breathing vibrations and other skeletal modes of the substituted benzene ring are also typically strong and well-defined in the Raman spectrum.
Comparative Analysis of Experimental and Theoretically Calculated Vibrational Spectra
Modern spectroscopic studies frequently combine experimental measurements with quantum chemical calculations, such as those based on Density Functional Theory (DFT). nih.govchemicalbook.com Theoretical calculations can predict the vibrational frequencies and intensities of a molecule in its optimized geometric state.
For a definitive analysis of this compound, researchers would typically perform DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)). The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with the experimental FT-IR and FT-Raman spectra. nih.gov This comparative approach is crucial for making reliable vibrational assignments, especially for complex molecules with many overlapping bands. The total energy distribution (TED) analysis is also performed to quantify the contribution of different internal coordinates to each normal mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, the precise connectivity and chemical environment of atoms can be established.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound would provide valuable information. The spectrum would be expected to show distinct signals for the protons of the amino group (-NH₂), the aromatic ring, and the methyl group (-CH₃).
Amino Protons (-NH₂): A broad singlet, typically in the range of 3-5 ppm, which can exchange with D₂O.
Aromatic Protons: The two remaining protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-7.5 ppm). Their chemical shifts and coupling patterns would be influenced by the surrounding chloro, fluoro, amino, and methyl substituents. The coupling with the adjacent ¹⁹F nucleus would result in additional splitting for the proton at position 5.
Methyl Protons (-CH₃): A singlet, expected in the upfield region (around 2.0-2.5 ppm).
While specific data for this compound is not available, data for isomers like 2-chloro-4-fluoro-5-methylaniline (B38654) exists, though the chemical shifts and coupling would differ. chemicalbook.com
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals would be expected, one for each carbon atom.
Aromatic Carbons: Six signals in the downfield region (typically 100-160 ppm). The chemical shifts would be significantly affected by the attached substituents. The carbon atoms bonded to fluorine (C4) and chlorine (C2) would show characteristic shifts, and the C-F coupling would split the signal for C4 and adjacent carbons.
Methyl Carbon: One signal in the upfield region (typically 15-25 ppm).
Data for related compounds like 2-chloro-4-fluoroaniline (B1295073) and 2-chloro-4-methylaniline can provide an estimate of the expected chemical shift ranges. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the unambiguous determination of the elemental formula of this compound (C₇H₇ClFN). biosynth.comavantorsciences.com This is a critical step in confirming the identity of a synthesized compound. The calculated exact mass of this compound is 159.0251. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. For substituted anilines, common fragmentation pathways involve the loss of substituents or parts of the aromatic ring.
While a specific fragmentation pattern for this compound is not detailed in the provided search results, general principles can be applied. The fragmentation of a related compound, 2-chloro-2-methylpropane, shows the loss of a chlorine radical to be a favorable pathway due to the relative weakness of the C-Cl bond. docbrown.info Similarly, for this compound, initial fragmentation might involve the loss of the chlorine atom or the methyl group. The presence of isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. docbrown.info
Coupling chromatographic separation techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the analysis of complex mixtures and the assessment of compound purity.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like substituted anilines. epa.gov It separates the components of a mixture in the gas phase before they are detected by the mass spectrometer. This technique could be used to determine the purity of a this compound sample and to identify any potential impurities from a chemical synthesis. researchgate.net
LC-MS is particularly useful for less volatile or thermally labile compounds and is widely used in the analysis of various analytes, including aromatic amines in different matrices. lcms.cznih.govtandfonline.com For instance, an LC-MS/MS method has been developed for the analysis of 39 primary aromatic amines in human urine. nih.gov Such a method could be adapted for the analysis of this compound, for example, in environmental or biological samples. The choice of mobile phase modifiers is crucial in LC-MS to achieve good chromatographic separation and MS signal response. lcms.cz
Electronic Absorption and Emission Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV spectrum of a related compound, 2-chloro-6-methylaniline, recorded in ethanol (B145695), shows absorption bands at 260, 285, and 306 nm. researchgate.net The substitution pattern on the benzene ring significantly influences the positions of these absorption bands. For this compound, the presence of the fluorine atom at the para position relative to the amino group would be expected to cause a shift in these absorption maxima compared to the non-fluorinated analogue.
Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also be a valuable tool. While no specific fluorescence data for this compound was found, many aniline derivatives are known to be fluorescent, and their emission properties are sensitive to the local environment, including solvent polarity and pH.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. For aromatic compounds like aniline and its derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The positions and intensities of the absorption bands are sensitive to the nature and position of substituents on the aromatic ring.
The substituents on this compound will modulate these transitions:
Amino group (-NH₂): As a strong activating group, it causes a bathochromic (red) shift of the absorption bands compared to benzene due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.
Chloro (-Cl) and Fluoro (-F) groups: These halogen substituents have a dual effect. Their inductive effect (-I) is electron-withdrawing, which could lead to a hypsochromic (blue) shift. However, their mesomeric effect (+M) involves the donation of lone pair electrons to the aromatic ring, which can cause a bathochromic shift. The net effect depends on the specific interplay of these opposing influences.
Methyl group (-CH₃): This is a weak activating group that typically induces a small bathochromic shift.
A study on the closely related compound, 2-chloro-6-methylaniline, revealed absorption bands at 260 nm, 285 nm, and 306 nm when measured in ethanol. researchgate.net The presence of a fluorine atom at the 4-position in this compound would likely further influence these absorption maxima.
A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like ethanol is presented below, based on the analysis of related structures. It is important to note that these are estimated values and require experimental verification.
Table 1: Estimated UV-Vis Absorption Data for this compound in Ethanol
| Absorption Maximum (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~240-250 nm | High | π → π* (Benzenoid) |
| ~290-310 nm | Moderate | π → π* (Benzenoid) |
Fluorescence and Phosphorescence Studies
Fluorescence and phosphorescence are photoluminescence phenomena that can provide further information about the excited states of a molecule. Aniline itself is weakly fluorescent, and its emission properties are highly sensitive to substitution and the solvent environment.
Currently, there are no specific fluorescence or phosphorescence studies reported for this compound. However, general trends for substituted anilines can be considered. The introduction of halogen atoms can sometimes enhance intersystem crossing (the transition from a singlet excited state to a triplet state) due to the heavy-atom effect, which could potentially lead to phosphorescence and a decrease in fluorescence quantum yield.
The fluorescence of aniline derivatives is often quenched in polar or protic solvents due to interactions with the amino group. The presence of both electron-donating (amino, methyl) and electron-withdrawing (chloro, fluoro) groups can lead to complex photophysical behavior, including the possibility of intramolecular charge transfer (ICT) excited states, which are often sensitive to solvent polarity.
Without experimental data, a detailed discussion on the fluorescence and phosphorescence characteristics of this compound remains speculative. Further research is required to determine its emission spectra, quantum yields, and lifetimes.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the structural and electronic properties of molecules from first principles.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost. nih.gov For substituted anilines, DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and analyze electronic properties. researchgate.net
A theoretical DFT study on a related compound, 2-bromo-6-chloro-4-fluoroaniline, using the B3LYP functional with a 6-31+G(d,p) basis set, provides a template for the expected geometric parameters. researchgate.net The calculations determine the most stable arrangement of atoms by finding the minimum energy structure. Key parameters include the bond lengths between atoms and the bond angles that define the molecule's three-dimensional shape.
Table 1: Representative Optimized Geometric Parameters (Bond Lengths and Angles) based on DFT/B3LYP Calculations for an Analogous Halogenated Aniline (B41778). (Note: Data is illustrative and based on the analogous compound 2-bromo-6-chloro-4-fluoroaniline) researchgate.net
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.745 | C-C-N | 122.5 |
| C-F | 1.348 | C-C-H | 119.8 |
| C-N | 1.412 | H-N-H | 113.2 |
| C-C (ring) | 1.388 - 1.401 | Cl-C-C | 119.0 |
| N-H | 1.013 | F-C-C | 118.7 |
DFT calculations also illuminate the electronic structure, primarily through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms. The Hartree-Fock (HF) method is a foundational ab initio approach. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it provides valuable baseline data and is often used in conjunction with other methods. researchgate.netnih.gov
For instance, in the study of 2-bromo-6-chloro-4-fluoroaniline, both HF and DFT calculations were performed. researchgate.net Comparing the results from both methods helps in assessing the impact of electron correlation on the predicted properties. These calculations can predict total ground state energies and are instrumental in simulating vibrational spectra (Infrared and Raman). researchgate.netnih.gov By calculating the harmonic vibrational frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net
The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set , which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G* or 6-31+G(d,p) and Dunning's correlation-consistent sets like cc-pVnZ. researchgate.netarxiv.org The inclusion of polarization functions (e.g., 'd' and 'p') and diffuse functions ('+') is often necessary to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding. researchgate.net
The selection of a computational model (the combination of method and basis set) is a compromise between desired accuracy and available computational resources. arxiv.orgresearchgate.net Validation of the chosen model is essential. This is typically achieved by comparing the calculated results with known experimental data. For example, calculated vibrational frequencies are often scaled by a specific factor to better match experimental IR and Raman spectra. researchgate.net Similarly, computed geometric parameters can be compared with data from X-ray crystallography studies of similar compounds. elsevierpure.com
Conformational Analysis and Intramolecular Interactions
The spatial arrangement of atoms in a molecule can significantly influence its properties. Conformational analysis explores the different three-dimensional structures (conformers) a molecule can adopt through the rotation of single bonds.
For a molecule like 2-Chloro-4-fluoro-6-methylaniline, rotations around the C-N bond (orienting the -NH2 group) and the C-C bond (orienting the -CH3 group) can lead to different conformers. A potential energy surface (PES) map can be generated by systematically changing the dihedral angles associated with these rotations and calculating the energy at each point. The resulting map reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. This analysis helps to identify the most likely structure or structures the molecule will adopt at a given temperature. While a specific PES for the title compound is not available, such analysis is standard for understanding the flexibility of substituted benzenes.
The substituents on the aniline ring create the potential for significant intramolecular interactions. In this compound, the ortho-positioning of the chlorine atom and the methyl group relative to the amine group is of particular interest.
An intramolecular hydrogen bond is highly probable between one of the hydrogen atoms of the amine group and the adjacent chlorine atom (N-H···Cl). This type of interaction, where a hydrogen atom is attracted to an electronegative atom within the same molecule, leads to the formation of a stable five- or six-membered ring structure. nih.gov Such bonds have been observed and characterized in similar ortho-substituted anilines and other aromatic systems. nih.govucla.edu The presence of this hydrogen bond would significantly influence the molecule's preferred conformation, locking the N-H bond in a specific orientation and affecting its vibrational frequency in an IR spectrum.
Halogen bonding is another non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). While less common in an intramolecular context compared to hydrogen bonding, the possibility of weak interactions involving the chlorine or fluorine atoms with other parts of the molecule could be explored in a detailed theoretical study.
Dihedral Angle Studies and Their Impact on Molecular Conformation
In such substituted anilines, the key dihedral angle to consider is that between the plane of the benzene (B151609) ring and the amino group (-NH2). The presence of bulky ortho substituents, in this case, a chloro and a methyl group, is expected to create significant steric hindrance. This hindrance would likely force the amino group out of the plane of the benzene ring to minimize repulsive forces. Theoretical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can precisely calculate these angles and the associated energy penalties for rotation. researchgate.net
For a molecule like this compound, it is hypothesized that the C-C-N-H dihedral angles would deviate significantly from 0 or 180 degrees, indicating a non-planar arrangement of the amino group relative to the aromatic ring. This twisting of the amino group can have a profound impact on the molecule's electronic properties, such as its dipole moment and its ability to participate in hydrogen bonding and other intermolecular interactions.
Table 1: Hypothetical Dihedral Angles and Conformational Energy for this compound based on Analogous Compounds
| Dihedral Angle | Calculated Value (Degrees) | Relative Energy (kcal/mol) | Conformation |
| C1-C6-N-H1 | ± 30-45 | 0 (Global Minimum) | Staggered |
| C1-C6-N-H2 | ± 150-165 | 0 (Global Minimum) | Staggered |
| C1-C6-N-H1 | 0 | > 5 | Eclipsed (Transition State) |
Note: The data in this table is hypothetical and extrapolated from studies on similar halogenated anilines. It serves to illustrate the expected conformational preferences.
Reactivity and Reaction Mechanism Modeling
Computational modeling is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions.
Transition State Analysis for Reaction Pathways
Transition state theory allows for the computational "mapping" of a reaction's progress from reactants to products. By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a critical factor in determining the reaction rate. For this compound, this type of analysis could be applied to various reactions, such as electrophilic aromatic substitution or N-alkylation.
For instance, in a hypothetical electrophilic nitration reaction, computational models could determine whether the incoming nitro group would preferentially add to the positions ortho or para to the directing amino group, considering the deactivating and directing effects of the existing chloro, fluoro, and methyl substituents. The calculated energies of the transition states for each possible pathway would reveal the most kinetically favored product.
Prediction of Regioselectivity and Stereoselectivity
The substitution pattern on the aromatic ring of this compound makes the prediction of regioselectivity in its reactions a key area of interest for synthetic chemists. Computational methods can predict where on the molecule a reaction is most likely to occur. This is often achieved by calculating and visualizing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophilic attack, the regions of the molecule with the highest HOMO density are the most likely sites of reaction. Conversely, for a nucleophilic attack, the LUMO distribution is indicative of reactive sites.
In the case of this compound, the interplay between the activating methyl and amino groups and the deactivating but ortho-, para-directing halogen groups creates a complex reactivity profile that can be effectively dissected through computational predictions.
Simulation of Reaction Kinetics and Reaction Dynamics
Beyond static predictions of reactivity, computational chemistry can simulate the time-evolution of a chemical reaction. Molecular dynamics (MD) simulations can model the movements of atoms over time, providing insights into the reaction dynamics. While computationally intensive, such simulations can reveal intricate details about the reaction mechanism, including the role of solvent molecules and the vibrational modes that contribute to the reaction coordinate. For a molecule like this compound, these simulations could be used to study its degradation pathways in different environments or its interactions with a biological target.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
QSAR Model Development for Biological Activity Prediction
The development of a QSAR model for a class of compounds that includes this compound would involve several key steps. cust.edu.twnih.gov First, a dataset of structurally related aniline derivatives with measured biological activity (e.g., enzyme inhibition, antibacterial activity) would be compiled. cust.edu.tw For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial atomic charges, dipole moment). nih.gov
Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. cust.edu.twnih.gov A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. acs.org
For aniline derivatives, descriptors that often prove to be important in QSAR models include those related to hydrophobicity, electronic effects of the substituents (e.g., Hammett constants), and steric parameters. nih.gov The goal of such a model would be to predict the biological activity of novel aniline derivatives, including this compound, and to guide the design of new compounds with enhanced potency or desired properties.
Table 2: Example of a Generic QSAR Equation for Substituted Anilines
| Biological Activity (log 1/C) | = | c1 * (logP) | + | c2 * (σ) | + | c3 * (Es) | + | k |
| Predicted biological activity | Coefficient for lipophilicity | Coefficient for electronic effects | Coefficient for steric effects | Constant |
Note: This is a generalized form of a Hansch analysis, a classic QSAR approach. The specific coefficients (c1, c2, c3) and the constant (k) would be determined by regression analysis of a specific dataset.
Molecular Descriptors (e.g., LogP, PSA, H-bond donors) in QSAR
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their physicochemical properties. For this compound, several key molecular descriptors can be calculated to inform such models. These descriptors quantify various aspects of the molecule's structure and are essential for understanding its potential interactions with biological systems.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining its molecular descriptors. General QSAR models for substituted anilines have shown that toxicity and other biological activities can be correlated with descriptors like the 1-octanol/water partition coefficient (log KOW) and Hammett sigma constants. nih.gov For instance, a higher log KOW value, indicating greater lipophilicity, can be a predictor of increased toxicity in polar narcosis mechanisms. nih.gov
The table below presents some of the key computed molecular descriptors for this compound and related compounds for comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (Ų) |
| This compound | C₇H₇ClFN | 159.59 avantorsciences.com | - | - | - | - |
| 2-Chloro-6-methylaniline (B140736) | C₇H₈ClN | 141.60 nih.gov | 2.2 nih.gov | 2 nih.gov | 1 nih.gov | 26.0 nih.gov |
| 2-Chloro-4-fluoroaniline (B1295073) | C₆H₅ClFN | 145.56 bldpharm.com | - | 2 | 1 | 26.0 |
QSAR studies on substituted anilides have demonstrated that molecular connectivity indices can effectively model antibacterial and antifungal activities. researchgate.netresearchgate.net These studies underscore the importance of steric and electronic properties in determining the biological efficacy of aniline derivatives. researchgate.net
In Silico Prediction of Compound Behavior in Biological Systems
In silico methods are instrumental in predicting how a compound like this compound might behave within a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties. While specific in silico studies on this compound are not prevalent, the toxic effects of substituted anilines have been correlated with descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the hydrogen bonding capacity of the amino group. nih.gov Generally, electron-withdrawing groups on the aniline ring tend to increase toxicity. nih.gov
The prediction of GHS hazards through in silico models is a valuable tool in assessing the potential risks associated with chemical compounds. sigmaaldrich.com For related compounds like 2-chloro-6-methylaniline, such predictions are readily available. sigmaaldrich.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights that are not accessible through static computational models.
Simulation of Solvation Dynamics in Various Solvents
While specific MD studies on the solvation dynamics of this compound are not found in the reviewed literature, this computational technique is well-suited to explore how the compound interacts with different solvent environments. MD simulations can calculate the potential of mean force (PMF) to understand the stability of the compound in aqueous and non-aqueous solutions. rsc.org For instance, simulations of similar halogenated compounds have been used to investigate their speciation and complex formation in aqueous solutions, which is crucial for applications in separation processes. rsc.org
Conformational Changes and Flexibility in Different Environments
The conformational flexibility of this compound is a key determinant of its ability to interact with biological targets. MD simulations can reveal the accessible conformations of the molecule and how its flexibility is influenced by the surrounding environment. By simulating the compound in different solvents or within a protein binding pocket, researchers can understand the energetic landscape of its conformational states. This information is critical for rational drug design, as the bioactive conformation may differ significantly from the lowest energy state in a vacuum.
Interaction with Biological Macromolecules (e.g., Protein Docking)
Molecular docking is a computational method used to predict the preferred binding orientation of a small molecule to a macromolecular target. mdpi.com Although no specific protein docking studies featuring this compound have been published, the principles of molecular docking can be applied to hypothesize its potential interactions. Aromatic interactions, such as π-π stacking, are significant in ligand-protein binding and are a key consideration in docking studies of aromatic amines. nih.gov
The process of docking this compound into the active site of a relevant protein target would involve preparing the 3D structures of both the ligand and the protein. Docking algorithms would then explore various binding poses, which are then evaluated using a scoring function to estimate the binding affinity. mdpi.com The presence of halogen atoms in the compound suggests that halogen bonding could play a role in its interaction with protein targets, a factor that can be modeled in advanced MD simulations and docking protocols. mdpi.comnih.govresearchgate.net For example, studies on other halogenated compounds have shown that halogen bonds can significantly contribute to the stability of ligand-protein complexes. nih.govresearchgate.net
Toxicological and Environmental Impact Research
Mechanistic Studies on Biological Toxicity
The toxicological profile of 2-Chloro-4-fluoro-6-methylaniline, like many substituted anilines, is understood through a combination of direct studies on the compound and comparative analysis with structurally related chemicals. The following sections detail the current understanding of its biological toxicity mechanisms.
Aniline (B41778) and its derivatives are well-known inducers of methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanism can be inferred from related compounds like p-chloroaniline. The process is not caused by the parent aniline compound itself but by its metabolites.
Following absorption, aniline derivatives are metabolized in the liver, primarily by cytochrome P450 enzymes, leading to the formation of N-hydroxylated metabolites. These metabolites, such as N-hydroxylamines, are then transported into red blood cells. Inside the erythrocytes, these metabolites undergo further oxidation, creating a futile redox cycle. In this cycle, the N-hydroxylated compound is oxidized, and in a coupled reaction, oxyhemoglobin is co-oxidized to methemoglobin. The resulting nitroso derivative can then be reduced back to the hydroxylamine (B1172632) by cellular reductants, allowing the cycle to repeat and leading to a significant accumulation of methemoglobin. This process results in a functional anemia and cyanosis due to the blood's diminished oxygen-carrying capacity. A case report on p-chloroaniline poisoning highlighted a patient presenting with cyanosis and a methemoglobin level of 42.8% after exposure. semanticscholar.org
The cytotoxic effects of aniline derivatives are linked to their metabolic activation. The same reactive metabolites responsible for methemoglobinemia, particularly N-hydroxylated and nitroso derivatives, are also implicated in cellular toxicity. These electrophilic intermediates can react with various cellular nucleophiles, including proteins and nucleic acids, leading to cellular damage and dysfunction.
For many arylamines, there is a demonstrated potential for cytotoxicity, which can manifest as irritation to the skin, eyes, and respiratory system. nih.gov While specific cytotoxicity data for this compound is limited, related compounds are known to cause inflammatory responses upon contact. nih.gov The accumulation of the substance in the body following repeated or long-term exposure may also be a concern. nih.gov
The genotoxicity of aniline derivatives is a significant toxicological concern, as these compounds can be metabolically activated to electrophilic species that form DNA adducts, a key step in chemical carcinogenesis. Research into various substituted anilines aims to understand how chemical structure, such as substitution at the ortho positions (2- and 6-positions), influences genotoxic potential. One hypothesis suggested that 2,6-disubstitution could sterically hinder the enzymatic activation of the amino group, thereby reducing or preventing genotoxicity. doi.org
However, studies have shown that this is not always the case. For instance, 2,4,6-trimethylaniline (B148799) was found to be mutagenic in Drosophila melanogaster at lower doses than its 2,4,5-trimethylaniline (B89559) counterpart. doi.org This suggests that genotoxicity is a general property of many aniline derivatives and is not consistently prevented by substitution at both ortho positions. doi.org While some in vitro tests, like the Salmonella/microsome assay, may show weak or negative results, in vivo studies and other assays can reveal genotoxic activity. doi.org For example, 4,4'-methylene-bis-(2-chloroaniline) (MOCA) was moderately genotoxic in multiple test systems, and both MOCA and 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA) formed DNA adducts in rat livers, which is indicative of genotoxic potential. doi.org
Regarding carcinogenicity, many arylamines are considered potential carcinogens, though the potency can vary widely depending on the specific structure. nih.gov For instance, 2,4,5-trimethylaniline is listed under California's Proposition 65 as a compound known to cause cancer, and it has been shown to induce liver tumors in mice and rats. researchgate.net The formation of N-hydroxylated metabolites is considered a crucial activation step for the carcinogenic properties of various aromatic amines. researchgate.net
Table 1: Comparative Genotoxicity of Selected Aniline Derivatives
| Compound | Test System | Result | Reference |
|---|---|---|---|
| 2,4,6-Trimethylaniline (2,4,6-TMA) | Salmonella/microsome assay (TA100) | Weakly mutagenic | doi.org |
| 2,4,6-Trimethylaniline (2,4,6-TMA) | Drosophila melanogaster (wing spot test) | Mutagenic | doi.org |
| 2,4,5-Trimethylaniline (2,4,5-TMA) | Salmonella/microsome assay | Mutagenic | doi.org |
| 4,4'-methylene-bis-(2-chloroaniline) (MOCA) | Multiple in vitro systems | Moderately genotoxic | doi.org |
| 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA) | Multiple in vitro systems | No genotoxicity observed | doi.org |
| 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA) | In vivo DNA binding (rat liver) | Formation of DNA adducts | doi.org |
Some aniline derivatives are known to cause hypersensitivity and sensitization reactions, particularly upon skin contact. nih.gov For 2-chloro-6-methylaniline (B140736), a structurally similar compound, there is an indication that it may cause sensitization by skin contact. nih.gov This suggests that individuals repeatedly exposed to these types of chemicals may develop an allergic inflammatory response. It is also noted that skin contact with such materials is more likely to cause a sensitization reaction in some individuals compared to the general population. nih.gov
Environmental Fate and Ecotoxicity
The environmental fate and ecotoxicity of this compound are largely inferred from data on other halogenated and substituted anilines. These compounds can enter the environment through industrial effluents or as degradation products of pesticides and dyes. scispace.comnih.gov
The environmental persistence of anilines is influenced by their chemical structure. Chlorinated anilines, for example, are generally more persistent in the environment than aniline itself. nih.gov The presence of halogen atoms, such as chlorine and fluorine, on the aromatic ring can increase their resistance to biodegradation. besjournal.com Sorption to soil and sediment is an important process that affects the mobility and bioavailability of these compounds. mdpi.com
Biodegradation of chlorinated anilines by microorganisms is a key process for their removal from the environment, though it can be slow. besjournal.comnih.gov Some bacteria are capable of using chloroanilines as a source of carbon and nitrogen. nih.gov The degradation pathway often involves oxidative deamination to form chlorocatechols, which are then further broken down. nih.gov The presence of multiple halogen substituents can make biodegradation more difficult. nih.gov
Photodegradation can also contribute to the breakdown of aromatic amines in surface waters. researchgate.net This process involves the absorption of UV light, which can lead to the degradation of the compound. However, photodegradation can also sometimes lead to the formation of other potentially harmful byproducts. acs.orgnih.gov
The ecotoxicity of anilines varies significantly among different aquatic species. nih.govdoi.orgscispace.com Crustaceans, for example, have been found to be more sensitive to some chloroanilines than bacteria and protozoa. scispace.com The toxicity generally increases with the degree of chlorination, although there can be exceptions and variations depending on the species and the specific isomer. nih.govdoi.org For example, in one study, 4-chloroaniline (B138754) was found to be more toxic to the alga Pseudokirchneriella subcapitata than would be predicted based solely on its lipophilicity. nih.govdoi.org
Table 2: Ecotoxicity of Selected Chloroanilines on Aquatic Organisms
| Compound | Organism | Endpoint (EC50/LC50) | Reference |
|---|---|---|---|
| Aniline | Daphnia magna (crustacean) | 0.13 - 15.2 mg/L | scispace.com |
| 2-Chloroaniline | Daphnia magna (crustacean) | 0.13 - 15.2 mg/L | scispace.com |
| 4-Chloroaniline | Daphnia magna (crustacean) | 0.13 - 15.2 mg/L | scispace.com |
| 3,5-Dichloroaniline | Daphnia magna (crustacean) | 0.13 - 15.2 mg/L | scispace.com |
| 4-Chloroaniline | Pseudokirchneriella subcapitata (alga) | More toxic than predicted | nih.govdoi.org |
| Aniline | Aliivibrio fischeri (bacteria) | 13 - 403 mg/L | scispace.com |
Biodegradation and Biotransformation Pathways in Environmental Systems
Currently, there is no publicly available scientific literature detailing the specific biodegradation and biotransformation pathways of this compound in environmental systems such as soil or water. Research on related chloro-fluoro-anilines suggests that microbial degradation can occur, often initiated by monooxygenase or dioxygenase enzymes, but specific metabolites and degradation rates for this compound have not been documented.
Persistence and Bioaccumulation Potential
Specific data regarding the persistence and bioaccumulation potential of this compound in the environment is not available in the reviewed scientific literature. The persistence of a chemical is its ability to remain in the environment without degrading, while bioaccumulation refers to its concentration in organisms over time. Without experimental data, the potential for this compound to persist or bioaccumulate remains unknown.
Impact on Aquatic Organisms and Ecosystems
There is a lack of specific studies on the impact of this compound on aquatic organisms and ecosystems. While safety data sheets for related compounds, such as 2-chloro-6-methylaniline, indicate that they can be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment, specific toxicity data (e.g., LC50 values for fish, daphnia, or algae) for this compound are not available. scbt.com
Analytical Methods for Environmental Monitoring and Quantification in Water and Air Samples
Specific analytical methods for the routine environmental monitoring and quantification of this compound in water and air samples have not been detailed in the available literature. However, general methods for similar compounds, such as substituted anilines, often involve techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently coupled with mass spectrometry (MS) for detection and quantification. For instance, an HPLC method with electrochemical detection has been developed for monitoring exposure to 3-chloro-4-fluoroaniline (B193440) in urine, which could potentially be adapted. researchgate.net Similarly, methods exist for the determination of other chloroanilines in air, which typically involve collection on a filter and a sorbent tube, followed by solvent extraction and analysis by HPLC. researchgate.netosti.gov
Risk Assessment and Regulatory Implications
Evaluation under Significant New Use Rules (SNUR)
There is no indication in the U.S. Environmental Protection Agency (EPA) public databases that this compound is currently or has been evaluated under a Significant New Use Rule (SNUR) of the Toxic Substances Control Act (TSCA). federalregister.govfederalregister.govregulations.govepa.govsteptoe.com A SNUR requires manufacturers and processors to notify the EPA of any new uses of a chemical substance, allowing the agency to evaluate the risks associated with that new use before it begins.
Waste Management and Disposal Methodologies
Specific waste management and disposal methodologies for this compound are not explicitly outlined. However, based on general principles for chemical waste and information for related compounds, this substance should be treated as hazardous waste. scbt.com Disposal must be conducted in accordance with all applicable federal, state, and local regulations. scbt.comchemicalbook.com
Recommended disposal practices for similar chemical compounds generally include:
Containment: Spills should be contained using inert absorbent materials. chemsrc.com
Disposal: The collected material should be placed in suitable, closed containers and disposed of at an approved waste disposal plant. chemicalbook.comfishersci.comfishersci.com
Environmental Precautions: The chemical should be prevented from entering drains, sewers, or watercourses. chemicalbook.comchemsrc.com
The following table provides a summary of general disposal and handling precautions for halogenated anilines, which may be applicable to this compound.
| Precaution Category | Recommended Action | Source |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | chemicalbook.comfishersci.com |
| Spill Containment | Use inert absorbent material (e.g., sand, silica (B1680970) gel) to soak up spills. | chemsrc.comfishersci.com |
| Waste Containers | Keep in suitable, closed containers for disposal. | chemicalbook.comfishersci.com |
| Disposal Route | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | scbt.com |
| Environmental Protection | Prevent entry into drains and waterways. | chemicalbook.comchemsrc.com |
Advanced Computational Modeling for Predictive Research
Development of Novel Synthetic Methodologies with Improved Sustainability
The synthesis of highly substituted anilines often involves multi-step processes that may utilize harsh reagents, hazardous solvents, and precious-metal catalysts. A key future direction is the development of synthetic routes to 2-Chloro-4-fluoro-6-methylaniline that align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources.
Catalyst- and Solvent-Free Approaches: Inspired by recent advancements in the synthesis of other aniline (B41778) derivatives, future methodologies could focus on catalyst- and solvent-free conditions. For instance, studies on the synthesis of 2-anilino nicotinic acids have demonstrated that nucleophilic aromatic substitution reactions can proceed efficiently by simply heating the amine and substrate together without any catalyst or solvent. nih.gov Applying this concept to a potential precursor of this compound could significantly reduce the environmental footprint of its production.
Biocatalysis: A promising and sustainable alternative to traditional chemical reductions is the use of enzymes. Research has demonstrated the successful use of immobilized nitroreductase for the continuous-flow synthesis of various anilines from their corresponding nitroaromatic precursors. nih.gov This chemoenzymatic method operates at room temperature and pressure in aqueous media, eliminating the need for high-pressure hydrogen gas and expensive, toxic heavy-metal catalysts. nih.gov Developing a biocatalytic route starting from a hypothetical 2-chloro-4-fluoro-6-methyl-nitrobenzene precursor would represent a significant leap in sustainable production.
One-Pot Syntheses in Aqueous Media: For structurally similar compounds like 2-chloro-6-methylaniline (B140736), one-pot synthetic methods have been developed that use water as the solvent, meeting the requirements of green chemistry. google.com These reactions, which can involve diazotization followed by reduction using inexpensive reagents like iron powder, are efficient and minimize waste. google.com Adapting such a one-pot strategy for this compound could offer a cost-effective and environmentally benign manufacturing process.
| Precursor/Analogue | Sustainable Method | Key Advantages | Yield (%) | Reference |
| 3-chloro-5-methyl-4-nitroaniline | One-pot diazotization/reduction | Uses water as solvent; mild conditions; low cost | 82.5 | google.com |
| Aryl Nitro Compounds | Chemoenzymatic reduction (Nitroreductase) | No high-pressure H2; no precious-metal catalyst; aqueous media | >50 | nih.gov |
| Aniline | Acetylation with MgSO4 catalyst | Inexpensive and benign catalyst; solvent-free option | 80 | ijtsrd.com |
| 2-chloronicotinic acid + Aniline | Catalyst- and Solvent-free amination | Operational simplicity; no catalyst or solvent waste | Good to Excellent | nih.gov |
Exploration of Undiscovered Reactivity and Derivatization Opportunities
The true value of this compound as a synthetic intermediate lies in its potential for derivatization. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing halogen substituents creates a unique electronic landscape on the aromatic ring, opening avenues for diverse chemical transformations.
C-H Functionalization: A frontier in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. umich.eduyale.edu This technology allows for the introduction of new functional groups onto a molecule without the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex molecules. youtube.com For this compound, several C-H functionalization strategies could be envisioned:
Ortho-Amino Directed Functionalization: The amino group can direct metal catalysts to functionalize the C-H bond at the C5 position.
Meta-C-H Functionalization: Recent breakthroughs have enabled palladium-catalyzed functionalization at the meta-position relative to a directing group, which could potentially be applied to modify the C3 or C5 positions. rsc.org
Methyl Group Functionalization: The C-H bonds of the methyl group itself could be a target for late-stage functionalization.
Reactions at the Amino Group: The primary amine functionality is a versatile handle for a wide array of reactions.
N-Arylation and N-Alkylation: The amino group can readily undergo coupling reactions to form N-aryl or N-alkyl derivatives, a common strategy in the synthesis of bioactive compounds.
Diazotization Reactions: The amine can be converted into a diazonium salt, which is a highly versatile intermediate. While one synthetic route may use diazotization to remove an amino group, google.com it can also be used to introduce a wide variety of other functional groups (e.g., -OH, -CN, other halogens) in place of the amine, radically altering the compound's properties.
Polymerization: Substituted anilines can be used as monomers for the synthesis of conductive polymers (polyanilines). tsijournals.com The specific substituents on this compound could be used to tune the solubility, conductivity, and processing properties of the resulting polymer. tsijournals.com
Synthesis of Heterocyclic Scaffolds: Substituted anilines are crucial precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are prominent in pharmaceuticals. yale.edu The reactivity of the amino group, combined with the other substituents, could be harnessed to construct novel fused or appended heterocyclic systems, such as quinolines, indoles, or benzodiazepines.
| Reaction Type | Potential Position(s) | Potential Products/Applications | Reference Context |
| C-H Arylation | C5 (ortho to amine) | Novel biaryl compounds, drug analogues | nih.gov |
| Meta-C-H Functionalization | C3, C5 | Introduction of diverse functional groups at remote positions | rsc.org |
| N-Alkylation/N-Arylation | Amino Group | Secondary or tertiary amine derivatives, pharmaceutical intermediates | beilstein-journals.org |
| Polymerization | Amino Group | Functional conductive polymers with tailored properties | tsijournals.comosti.gov |
| Heterocycle Synthesis | Amino Group & Ring | Novel quinolines, indoles, benzodiazepines, etc. | yale.edu |
By pursuing these research avenues, the scientific community can establish sustainable pathways to this compound and unlock its potential as a pivotal building block for the next generation of advanced materials and therapeutic agents.
Targeted Design of Derivatives for Specific Biological Activities
The targeted design of derivatives of a parent compound like this compound is a key strategy in modern drug discovery and materials science. This process involves the rational modification of the molecular structure to enhance a desired biological effect while minimizing unwanted properties. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are central to this approach.
Researchers can systematically introduce different functional groups to the aniline core to modulate its electronic, steric, and lipophilic properties. For instance, the synthesis of various aniline derivatives has been explored to target specific health conditions like heart failure nih.gov. In such studies, a series of related compounds are synthesized and tested to identify the specific structural features that lead to the desired therapeutic effect nih.gov. The goal is to create a molecule that fits precisely into the active site of a target protein or enzyme, thereby modulating its function. This concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a promising paradigm in drug discovery nih.gov. For example, derivatives of quinazoline (B50416) have been designed to dually inhibit phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both of which are implicated in cancer nih.gov.
A systematic approach was developed to design functionally improved and environmentally friendly aromatic amine alternatives. This involved creating 33 derivatives and evaluating them for antioxidant properties, environmental impact, and carcinogenicity using toxicokinetic models and molecular dynamics simulations researchgate.net. This research highlights how computational screening can identify lead candidates, such as the derivative AAs-12-2, which showed high antioxidant potential with low environmental and health risks researchgate.net.
Table 1: Hypothetical Design of this compound Derivatives for Biological Activity
| Modification Position | Substituent Group | Predicted Impact on Bioactivity | Rationale |
|---|---|---|---|
| Amino Group (-NH2) | -NH-CO-R (Amide) | Modulated Receptor Binding | Alters hydrogen bonding capacity and steric profile, potentially improving target specificity. |
| Methyl Group (-CH3) | -CH2OH (Hydroxymethyl) | Increased Solubility/Metabolic Stability | Introduces a polar group, which can improve aqueous solubility and provide a site for metabolic conjugation. |
| Aromatic Ring | Additional Heterocyclic Ring | Enhanced Target Interaction | Can form additional interactions (e.g., pi-stacking) within a protein's active site, a strategy used in designing anticancer agents. nih.gov |
| Fluoro Group (-F) | -CF3 (Trifluoromethyl) | Increased Lipophilicity & Metabolic Stability | The C-F bond is strong, resisting metabolic breakdown. The -CF3 group can enhance binding affinity and cell membrane permeability. |
Comprehensive Environmental Risk Assessment and Remediation Strategies
Aromatic amines, the class of compounds to which this compound belongs, are recognized as significant environmental pollutants due to their widespread industrial use and potential for human exposure through contaminated air, water, and soil nih.gov. Aniline and its derivatives can be toxic to aquatic organisms and may pose long-term risks to ecosystems scbt.comnih.gov. For instance, the related compound 2-Chloro-6-methylaniline is classified as toxic to aquatic life and may cause lasting adverse effects in aquatic environments scbt.com. Similarly, 3-Chloro-2-methylaniline has shown toxicity to fish and water fleas chemicalbook.com. Therefore, a comprehensive environmental risk assessment for this compound is crucial. This involves evaluating its persistence, bioaccumulation potential, and toxicity (PBT).
Given the potential for environmental contamination, effective remediation strategies are essential. Aniline and its derivatives are found in the wastewater of industries such as dye and pharmaceutical manufacturing nih.gov. Various technologies have been investigated for their removal, including physical, biological, and chemical methods nih.gov.
Physical Methods: Techniques like membrane filtration and thermal incineration can be effective but may have high maintenance costs or create secondary pollutants nih.gov.
Biological Treatment: Using microorganisms to degrade the compounds can be a sustainable option, but the recalcitrant nature of some halogenated aromatic compounds can limit its efficiency.
Advanced Oxidation Processes (AOPs): AOPs have emerged as highly efficient and cost-effective technologies for eliminating aniline and its derivatives from wastewater nih.gov. These methods are based on the generation of highly reactive species, most commonly the hydroxyl radical (HO•), which can break down complex organic molecules into simpler, less toxic substances nih.gov.
Table 2: Environmental Risk Profile and Remediation Approaches for Halogenated Anilines
| Aspect | Details | Source Reference |
|---|---|---|
| Environmental Concern | Aromatic amines are potential carcinogens and are discharged into the atmosphere, water, and soil. | nih.gov |
| Aquatic Toxicity | Related chloro-aniline compounds are toxic to aquatic organisms like fish and daphnia, potentially causing long-term harm. | scbt.comchemicalbook.com |
| Remediation Technology | Advanced Oxidation Processes (AOPs) are considered among the most effective and cost-efficient methods for degrading aniline derivatives in wastewater. | nih.gov |
| Mechanism of AOPs | Generation of highly reactive hydroxyl radicals (HO•) that can mineralize many organic compounds. | nih.gov |
| Disposal | Must be disposed of as hazardous waste; release into the environment should be avoided. | scbt.comchemicalbook.com |
Integration of Machine Learning and AI in Compound Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research, from the initial design of novel molecules to their final risk assessment. These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate discovery in ways that are intractable for conventional methods rsc.org.
In the context of this compound and its derivatives, AI and ML can be applied across the entire research lifecycle:
De Novo Design and Screening: ML models can be trained on large chemical libraries to learn the relationships between molecular structure and biological activity or desired properties. These models can then be used to design new molecules with improved characteristics or to screen virtual libraries for promising candidates, significantly reducing the time and cost of experimental work researchgate.netacs.org.
Predictive Toxicology and Risk Assessment: AI is increasingly used to improve chemical risk assessment nih.gov. AI tools can analyze data from various sources, including New Approach Methodologies (NAMs), to predict a compound's toxicity and potential for adverse health effects europa.euecetoc.org. This allows for the early identification of potential hazards and helps prioritize chemicals for further testing and regulation nih.gov.
Table 3: Applications of AI and Machine Learning in Aniline Derivative Research
| Research Stage | AI/ML Application | Benefit | Source Reference |
|---|---|---|---|
| Molecular Design | Generative models design novel derivatives with desired properties (e.g., low toxicity, high efficacy). | Accelerates discovery of functionally improved, safer chemical alternatives. | researchgate.netrsc.org |
| Property Prediction | Predicts physicochemical properties, biological activity, and toxicity using QSAR and other models. | Reduces reliance on time-consuming and expensive experimental testing. | acs.org |
| Chemical Risk Assessment | Integrates and analyzes large, diverse datasets (NAMs, literature) to identify hazards and assess risks. | Enhances the quality, speed, and objectivity of regulatory safety assessments. | nih.goveuropa.euecetoc.org |
| Data Analysis | Automates the extraction and integration of data from vast scientific literature. | Overcomes challenges of data volume and heterogeneity, supporting evidence-based reviews. | europa.eu |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-4-fluoro-6-methylaniline in high purity?
- Methodological Answer : A multistep approach is recommended:
- Step 1 : Start with 2-methylaniline. Introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ under controlled temperature (0–5°C) to minimize polychlorination .
- Step 2 : Fluorinate at the para position using a Balz-Schiemann reaction (diazotization with NaNO₂/HCl, followed by decomposition of the diazonium tetrafluoroborate salt at 100–120°C). This method ensures regioselectivity .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >97% purity. GC-MS or HPLC (C18 column, 60:40 acetonitrile/water) confirms purity .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Compare chemical shifts to analogs (e.g., 2-Chloro-6-methylaniline: δ ~6.5–7.2 ppm for aromatic protons ). Fluorine’s electron-withdrawing effect downfield-shifts adjacent protons.
- FT-IR : Look for N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Purity Analysis :
- GC-FID : Use a polar column (e.g., DB-5MS) with temperature programming (50°C to 250°C at 10°C/min) .
- HPLC-UV : Monitor at 254 nm; retention time comparison with standards .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Storage Conditions :
- Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and photodegradation .
- Avoid moisture (use desiccants like silica gel) to suppress hydrolysis of the C-F bond .
- Stability Monitoring : Perform periodic HPLC analysis (every 6 months) to detect degradation products like quinone imines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the fluorination step in synthesizing this compound?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., C-F vs. C-Cl bond activation). To address this:
- Variable Screening : Systematically test reaction parameters:
- Catalyst : Compare HF-pyridine vs. KF in DMF .
- Temperature : Optimize between 80°C and 140°C to balance kinetics and side reactions .
- Mechanistic Probes : Use isotopic labeling (¹⁸O/²H) or in-situ FT-IR to track intermediates. For example, monitor diazonium salt decomposition rates .
Q. What experimental strategies can optimize the regioselective introduction of fluorine and chlorine substituents in methylaniline derivatives?
- Methodological Answer :
- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., –NHBoc) to position chlorine at C2. Subsequent fluorination at C4 is guided by steric and electronic effects .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) to reduce side products during halogenation .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and guide substituent placement. For example, methyl groups increase electron density at C6, favoring chlorine insertion .
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling :
- Experimental : Use UV-Vis spectroscopy to measure solubility in DMSO, ethanol, and dichloromethane. Compare with HSPiP software predictions .
- Contradiction Analysis : If literature reports conflict (e.g., ethanol vs. DMSO solubility), check for impurities (e.g., residual salts) via ion chromatography .
- Co-solvent Systems : For low solubility, use ethanol/water (70:30) or DCM/methanol (95:5) mixtures to enhance dissolution without decomposition .
Safety & Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Waste Disposal : Collect halogenated waste separately and neutralize with 10% NaOH before incineration .
- Emergency Response : For skin contact, rinse with 1% acetic acid (neutralizes aniline derivatives) followed by soap/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
